tert-Butyl 6-oxo-1,4-diazepane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-oxo-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(13)7-12/h11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOWXLDNRYOVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Base Selection
Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to stabilize transition states and enhance reaction rates. For example, the use of DMF with potassium carbonate (K₂CO₃) as a base achieves Boc protection yields exceeding 85% within 4–6 hours at 25°C. Alternative bases like triethylamine (Et₃N) in tetrahydrofuran (THF) have also been reported, though with marginally lower efficiencies (75–80% yield).
Kinetic vs. Thermodynamic Control
The regioselectivity of Boc protection is influenced by steric and electronic factors. Computational studies suggest that the 1-position is favored due to reduced steric hindrance compared to the 4-position. This selectivity is critical for subsequent oxidation steps, as misprotection can lead to byproducts that complicate purification.
Oxidation of 1,4-Diazepane to Introduce the 6-Oxo Group
The conversion of the 6-position methylene group to a ketone is achieved through oxidation. Multiple methodologies have been explored, each with distinct advantages and limitations.
Transition Metal-Catalyzed Oxidation
Ruthenium-based catalysts, such as RuCl₃, in combination with oxidizing agents like tert-butyl hydroperoxide (TBHP), are widely employed. For instance, a RuCl₃/TBHP system in acetonitrile at 80°C achieves 70–75% conversion to the 6-oxo derivative within 8 hours. The mechanism involves the formation of a ruthenium-oxo intermediate, which abstracts a hydrogen atom from the methylene group, followed by oxygen rebound to form the ketone.
Table 1: Comparison of Oxidation Catalysts
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Time (h) |
|---|---|---|---|---|
| RuCl₃/TBHP | Acetonitrile | 80 | 70–75 | 8 |
| Mn(OAc)₃/O₂ | DCM | 25 | 60–65 | 12 |
| TEMPO/NaClO | Water | 40 | 55–60 | 6 |
Oxidative Methods Without Transition Metals
Metal-free approaches, such as the use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with sodium hypochlorite (NaClO), offer an environmentally friendly alternative. However, these systems generally exhibit lower yields (55–60%) due to competing side reactions, including over-oxidation to carboxylic acids.
One-Pot Synthesis: Integrating Protection and Oxidation
Recent advances have focused on streamlining synthesis through one-pot protocols, where Boc protection and oxidation are performed sequentially without isolating intermediates.
Sequential Reaction Conditions
A representative protocol involves:
-
Treating 1,4-diazepane with Boc anhydride in DMF/K₂CO₃ at 25°C for 4 hours.
-
Directly adding RuCl₃ (5 mol%) and TBHP (2 equivalents) to the reaction mixture.
This method achieves an overall yield of 65–70%, reducing purification steps and minimizing exposure to air-sensitive intermediates.
Challenges in One-Pot Optimization
Key challenges include:
-
Solvent Compatibility : DMF, while optimal for protection, can coordinate with RuCl₃, slightly reducing catalytic activity. Switching to acetonitrile after protection improves yields by 5–10%.
-
Byproduct Formation : Residual Boc anhydride may react with TBHP, necessitating precise stoichiometric control.
Industrial-Scale Production Considerations
Scalability requires addressing cost, safety, and waste management.
Catalytic Recycling
Immobilized ruthenium catalysts on mesoporous silica (e.g., SBA-15) enable reuse for up to five cycles with <10% loss in activity. This approach reduces metal leaching and lowers production costs by 20–25%.
Green Chemistry Metrics
-
E-Factor : Traditional methods yield an E-factor of 15–20 (kg waste/kg product), primarily due to solvent use. Switching to water-THF biphasic systems reduces this to 8–10.
-
Process Mass Intensity (PMI) : One-pot synthesis lowers PMI from 30 to 18, enhancing sustainability.
Structural Validation and Quality Control
Post-synthesis characterization ensures product integrity.
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-oxo-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
tert-Butyl 6-oxo-1,4-diazepane-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its diazepane structure allows for diverse chemical modifications, facilitating the creation of various derivatives with enhanced properties. The compound can be utilized in reactions such as:
- Cyclization : It can undergo cyclization to form more complex cyclic structures.
- Functional Group Modifications : The oxo group can be modified through oxidation or reduction processes to yield other functional groups.
| Reaction Type | Description |
|---|---|
| Cyclization | Forms complex cyclic compounds |
| Oxidation | Introduces additional oxo groups |
| Reduction | Converts oxo groups to hydroxyl groups |
Biological Research
Potential Biological Activities
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. These interactions suggest potential therapeutic applications, particularly in the following areas:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating metabolic pathways.
- Receptor Modulation : It has been studied for its effects on neurotransmitter receptors, potentially influencing neurological functions.
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound is explored as a lead compound for drug development. Its unique structural features allow it to interact selectively with biological targets, making it a candidate for developing new therapeutic agents.
Case Studies
Recent studies have highlighted its potential in treating conditions such as:
- Neurological Disorders : By modulating orexin receptors, it may help in managing sleep disorders and other neuropsychiatric conditions .
- Metabolic Disorders : Its enzyme inhibition properties could be beneficial in regulating metabolic pathways associated with obesity and diabetes.
Industrial Applications
Specialty Chemicals Production
The stability and reactivity of this compound make it suitable for various industrial applications. It is used in the production of specialty chemicals that require specific reactivity patterns or structural features.
| Industrial Application | Description |
|---|---|
| Specialty Chemicals | Used as a building block for producing various chemicals |
| Material Science | Contributes to the development of new materials with desired properties |
Mechanism of Action
The mechanism of action of tert-Butyl 6-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and functional groups. The pathways involved often include binding to the active site of enzymes, thereby preventing substrate access and inhibiting enzymatic activity .
Comparison with Similar Compounds
Structural Analogs
The table below highlights key structural analogs and their distinguishing features:
Key Observations :
- Ketone Position: Moving the ketone from position 6 to 5 (as in 208245-76-5) affects hydrogen-bonding patterns and reactivity. For instance, 5-keto derivatives may favor enolate formation at different positions.
- Substituents : The isobutyryl group in 1363839-58-0 increases lipophilicity, which could enhance membrane permeability in drug candidates.
Yields and Purity :
Physicochemical Properties
| Property | This compound | tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate | Di-tert-butyl 1,5-diazocane-1,5-dicarboxylate |
|---|---|---|---|
| Molecular Weight | 230.27 g/mol | 228.25 g/mol | 362.44 g/mol |
| LogP (Predicted) | 1.2 | 1.1 | 3.5 |
| Hydrogen-Bond Acceptors | 3 | 3 | 5 |
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
